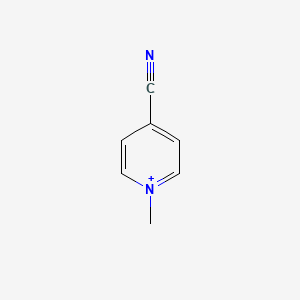
Pyridinium, 4-cyano-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-cyano-1-methyl- is a derivative of pyridinium salts, which are known for their structural diversity and significant applications in various fields. This compound is characterized by the presence of a cyano group (-CN) at the 4-position and a methyl group (-CH₃) at the 1-position of the pyridinium ring. Pyridinium salts, including 4-cyano-1-methylpyridinium, are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties .
Preparation Methods
The synthesis of 4-cyano-1-methylpyridinium typically involves the reaction of pyridine with cyanomethyl halides. The process can be summarized as follows:
Reaction with Cyanomethyl Halides: Pyridine reacts with cyanomethyl halides to form 1-(cyanomethyl)pyridinium halides.
Formation of Pyridinium Ylides: The resulting 1-(cyanomethyl)pyridinium halides are treated with a base to form pyridinium ylides.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyano-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include amines, substituted pyridines, and other heterocyclic compounds .
Scientific Research Applications
4-Cyano-1-methylpyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyano-1-methylpyridinium involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridinium ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Cyano-1-methylpyridinium can be compared with other pyridinium salts such as:
1-Cyano-4-dimethylaminopyridinium: This compound has a dimethylamino group instead of a methyl group, which can influence its reactivity and applications.
1-(Cyanomethyl)pyridinium: Lacks the methyl group at the 1-position, which can affect its stability and reactivity.
The uniqueness of 4-cyano-1-methylpyridinium lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
Properties
CAS No. |
13441-45-7 |
|---|---|
Molecular Formula |
C7H7N2+ |
Molecular Weight |
119.14 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C7H7N2/c1-9-4-2-7(6-8)3-5-9/h2-5H,1H3/q+1 |
InChI Key |
NQQUGKKTJLAUHC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


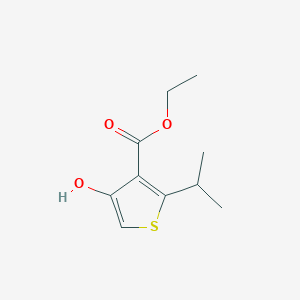
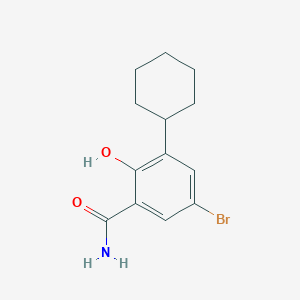
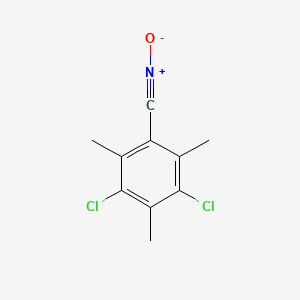

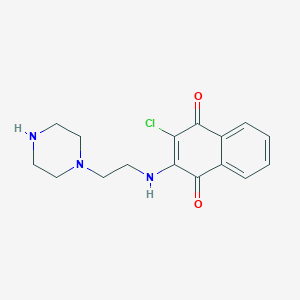


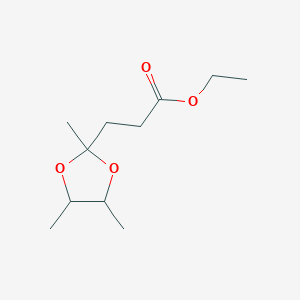
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

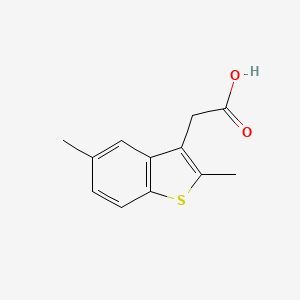
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
